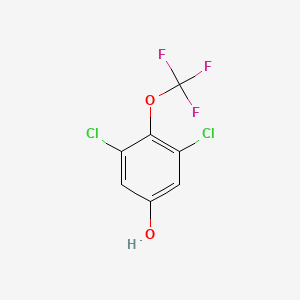

3,5-Dichloro-4-(trifluoromethoxy)phenol

Description

Significance of Phenolic Structures in Advanced Organic Synthesis

Phenolic compounds are indispensable in organic synthesis. nist.gov The hydroxyl group can be easily converted into other functional groups, and the aromatic ring can undergo electrophilic substitution reactions, allowing for the precise placement of various substituents. nist.gov This adaptability makes substituted phenols crucial building blocks for a wide range of more complex molecules, including pharmaceuticals, polymers, and dyes. encyclopedia.pub Their presence is noted in numerous industrial products, from antiseptics and herbicides to fungicides. encyclopedia.pub The ability to create highly substituted phenols with controlled regiochemistry is a significant goal for organic chemists, as the substitution pattern profoundly influences the molecule's properties. ontosight.ai

Role of Halogenation and Trifluoromethoxy Substitution in Modifying Molecular Properties for Research Applications

The introduction of halogen atoms and trifluoromethoxy groups onto a molecule is a key strategy in drug design and materials science to fine-tune its physicochemical properties. nih.govresearchgate.net

Halogenation: Adding chlorine atoms to a phenolic ring, as seen in 3,5-Dichloro-4-(trifluoromethoxy)phenol, has several predictable effects. Halogens are electron-withdrawing, which can alter the acidity of the phenolic proton and the reactivity of the aromatic ring. Furthermore, the presence of chlorine atoms often increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its ability to cross biological membranes. ontosight.ai This is a critical factor in the design of bioactive compounds. Chlorinated phenols have found widespread use as antiseptics, pesticides, and intermediates for herbicides. encyclopedia.pub

Trifluoromethoxy Substitution: The trifluoromethoxy group (-OCF3) is a powerful modulator of molecular properties and has become increasingly important in pharmaceutical and agrochemical research. mdpi.comnih.gov It is one of the most lipophilic substituents, significantly more so than a methoxy (B1213986) or even a trifluoromethyl group. mdpi.comnih.gov This high lipophilicity can improve a compound's metabolic stability, bioavailability, and membrane permeability. mdpi.com The -OCF3 group is also strongly electron-withdrawing and is metabolically stable, resisting enzymatic breakdown in biological systems. mdpi.com These characteristics make it a highly desirable feature for medicinal chemists seeking to optimize drug candidates. nih.govmdpi.com

Overview of 3,5-Dichloro-4-(trifluoromethoxy)phenol within Academic Research Contexts

Direct and extensive academic research specifically detailing the synthesis, properties, and applications of 3,5-Dichloro-4-(trifluoromethoxy)phenol is limited in publicly available literature. However, the compound's structure, which combines a dichlorinated phenol (B47542) with a trifluoromethoxy group, places it at the intersection of several areas of active chemical investigation.

The synthesis of related structures, such as 3-(3,5-dichloro-4-hydroxyphenoxy)phenol, has been documented, indicating an interest in this particular substitution pattern on the phenol ring. researchgate.net Based on its constituent parts, 3,5-Dichloro-4-(trifluoromethoxy)phenol can be recognized as a specialized chemical intermediate or a potential bioactive agent. The combination of two chlorine atoms and a highly lipophilic trifluoromethoxy group suggests that this molecule would possess distinct properties, including high metabolic stability and membrane permeability.

In a research context, it would be a valuable building block for creating more complex molecules where these properties are desired. For instance, it could be used in the synthesis of novel pesticides, herbicides, or pharmaceutical candidates where the goal is to enhance biological uptake and resist metabolic degradation. The specific 3,5-dichloro substitution pattern provides steric hindrance and electronic modification that could be exploited to achieve selective binding to biological targets. While this specific compound is not widely commercialized or studied, its structural motifs are of significant interest in modern synthetic and medicinal chemistry.

Physicochemical Properties of Related Phenolic Compounds

| Property | 3,5-Dichlorophenol (B58162) nist.gov | 4-(Trifluoromethoxy)phenol biosynth.comsigmaaldrich.com | 3,5-Bis(trifluoromethyl)phenol nist.gov |

| CAS Number | 591-35-5 | 828-27-3 | 349-58-6 |

| Molecular Formula | C₆H₄Cl₂O | C₇H₅F₃O₂ | C₈H₄F₆O |

| Molecular Weight | 163.001 g/mol | 178.11 g/mol | 230.107 g/mol |

| Physical Form | Solid | Liquid | Not Specified |

| Boiling Point | Not Specified | 92 °C / 25 mmHg | Not Specified |

| Melting Point | Not Specified | 17 °C | Not Specified |

| Density | Not Specified | 1.375 g/mL at 25 °C | Not Specified |

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-4-(trifluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O2/c8-4-1-3(13)2-5(9)6(4)14-7(10,11)12/h1-2,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGOQSCRSKNKFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC(F)(F)F)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 3,5 Dichloro 4 Trifluoromethoxy Phenol Derivatives

Influence of Halogen Substitutions on Research-Relevant Activity Profiles

The presence and positioning of halogen atoms on a phenol (B47542) ring are critical determinants of its activity. In the case of 3,5-dichloro-4-(trifluoromethoxy)phenol, the two chlorine atoms at the meta-positions relative to the hydroxyl group exert a profound influence.

The number of chlorine substituents and their specific locations on the phenol ring significantly alter the compound's properties. A clear structure-activity relationship is often observed where the degree of chlorination correlates with certain biological activities. nih.gov For dichlorophenols, isomers with different chlorine positions exhibit distinct behaviors. For instance, chlorine atoms at the ortho or para positions can increase oxidation rates through a π-electron donating conjugative effect, whereas those at the meta position primarily exert an electron-withdrawing inductive effect. nih.gov

The 3,5-dichloro substitution pattern, as seen in the target compound, is unique compared to other dichlorophenol isomers such as 2,4-dichloro or 2,6-dichlorophenol. nih.gov The meta-positioning of both chlorines relative to the hydroxyl group means their electron-withdrawing effects are primarily inductive, which strongly increases the acidity of the phenolic proton. The absence of ortho-substituents avoids the steric hindrance that can be seen in compounds like 2,6-dichlorophenol. nih.gov Isomerism plays a crucial role in how a molecule interacts with biological systems, as different positional isomers can lead to varied binding affinities at enzyme active sites or receptors. solubilityofthings.comnih.gov

| Isomer | Primary Electronic Effect of Cl | Expected Impact on Phenolic pKa | Potential for Ortho-Steric Hindrance |

|---|---|---|---|

| 2,4-Dichlorophenol (B122985) | Inductive & Conjugative | Increased Acidity | Moderate |

| 2,6-Dichlorophenol | Inductive & Conjugative | Increased Acidity | High |

| 3,5-Dichlorophenol (B58162) | Inductive | Significantly Increased Acidity | Low |

Halogenation of a phenol ring introduces significant changes to its electronic and steric character. Chlorine is an electronegative atom that withdraws electron density from the aromatic ring through the sigma bond (inductive effect). nih.gov With two chlorine atoms in the meta-positions, the electron density of the aromatic ring of 3,5-dichloro-4-(trifluoromethoxy)phenol is substantially reduced. This strong electron-withdrawing effect makes the phenolic proton more acidic compared to phenol itself or its monochlorinated counterparts. researchgate.net

Role of the Trifluoromethoxy Group in Modulating Research Outcomes

The trifluoromethoxy (-OCF₃) group is a key substituent that imparts unique properties to the molecule, distinguishing it from simpler methoxy (B1213986) or halogenated phenols. It is known for its strong electron-withdrawing nature and significant lipophilicity. mdpi.comresearchgate.net

The trifluoromethoxy group is a powerful electron-withdrawing group, a property attributable to the high electronegativity of the three fluorine atoms. researchgate.netnih.gov This effect is more pronounced than that of a trifluoromethyl (-CF₃) group. researchgate.net When placed on an aromatic ring, the -OCF₃ group deactivates the ring towards electrophilic substitution and increases the acidity of other substituents, such as the phenolic proton. In the context of 3,5-dichloro-4-(trifluoromethoxy)phenol, the combined inductive effects of the two chlorine atoms and the potent electron-withdrawing nature of the trifluoromethoxy group create a highly electron-deficient aromatic system. This electronic profile can enhance binding to biological targets that have electron-rich pockets or influence the compound's redox properties.

The trifluoromethoxy group is sterically larger than a methoxy group and introduces a bulky, lipophilic domain to the molecule. researchgate.netnih.gov The -OCF₃ group is considered one of the most lipophilic substituents, which can enhance a molecule's ability to cross biological membranes. mdpi.comresearchgate.net Its steric bulk can also provide a metabolic shield, protecting the ether linkage and adjacent positions on the aromatic ring from enzymatic degradation by cytochrome P450 enzymes. mdpi.comresearchgate.net The specific conformation and size of the trifluoromethoxy group can influence how the molecule fits into a receptor or active site, potentially leading to increased selectivity and potency in research applications. nih.gov

| Functional Group | Electronic Effect | Hansch Lipophilicity Parameter (π) | Steric Character |

|---|---|---|---|

| -Cl (Chloro) | Electron-withdrawing (Inductive) | +0.71 | Moderate |

| -OCH₃ (Methoxy) | Electron-donating (Resonance) | -0.02 | Moderate |

| -CF₃ (Trifluoromethyl) | Strongly Electron-withdrawing | +0.88 | Bulky |

| -OCF₃ (Trifluoromethoxy) | Strongly Electron-withdrawing | +1.04 | Bulky, Lipophilic |

Comparative SAR Analysis with Related Phenolic and Aryloxy Compounds

To fully appreciate the SAR of 3,5-dichloro-4-(trifluoromethoxy)phenol, it is useful to compare it with related structures. The combination of substituents creates a molecule with properties distinct from simpler phenols.

Compared to 3,5-dichlorophenol , the addition of the 4-(trifluoromethoxy) group drastically increases both the electron-withdrawing character and the lipophilicity of the molecule. While 3,5-dichlorophenol is already more acidic than phenol, the -OCF₃ group in the para position further enhances this acidity. nih.gov

When contrasted with its non-fluorinated analog, 3,5-dichloro-4-methoxyphenol , the difference is stark. The methoxy group is an electron-donating group through resonance, whereas the trifluoromethoxy group is strongly electron-withdrawing. nih.gov This fundamental electronic difference would lead to vastly different reactivity and interaction profiles in biological and chemical systems. The -OCF₃ group also confers greater metabolic stability compared to the -OCH₃ group, which is susceptible to oxidative demethylation. mdpi.com

The unique combination of two meta-directing chlorine atoms and a para-directing trifluoromethoxy group on a phenol core results in a molecule with a distinct profile of acidity, lipophilicity, and electronic distribution, making its derivatives interesting candidates for targeted research endeavors.

Analysis with Trifluoromethylated Phenols

The trifluoromethoxy (-OCF3) group in 3,5-Dichloro-4-(trifluoromethoxy)phenol is a key determinant of its physicochemical and biological properties. This group is often compared to the trifluoromethyl (-CF3) group in SAR studies to understand the impact of the linking oxygen atom. The trifluoromethoxy group is highly lipophilic and acts as a strong electron-withdrawing group, which can significantly influence a molecule's ability to cross cell membranes and interact with target proteins.

In studies of trifluoromethyl-substituted phenol derivatives, the position and presence of the trifluoromethyl group have been shown to be critical for biological activity. For instance, in a series of hydroxycinnamate derivatives, compounds with 3',5'-bis(trifluoromethyl)phenyl substituents demonstrated significant inhibitory activity against steroid 5α-reductase type-1 (SRD5A1). acs.org The half-maximal inhibitory concentrations (IC50) for these derivatives were in the low micromolar range, highlighting the contribution of the trifluoromethyl groups to the compound's potency. acs.org

SAR analysis of these compounds revealed that the bis(trifluoromethyl)phenyl moieties enhance hydrophobic and halogen interactions with key residues in the enzyme's catalytic pocket. acs.org This suggests that the trifluoromethyl groups are crucial for anchoring the molecule within the active site and improving its binding affinity.

| Compound | Substituent | IC50 (µM) |

| Derivative 1 | 2',5'-bis(trifluoromethyl)phenyl | 8.50 |

| Derivative 2 | 3',4'-bis(trifluoromethyl)phenyl | 10.06 |

| Derivative 3 | 3',5'-bis(trifluoromethyl)phenyl | 8.05 |

This table showcases the inhibitory activity of different trifluoromethylated phenol derivatives against SRD5A1, indicating the importance of the substitution pattern. acs.org

When comparing the -OCF3 group of 3,5-Dichloro-4-(trifluoromethoxy)phenol with a -CF3 group at a similar position, the electronic effects differ. The oxygen atom in the trifluoromethoxy group can participate in hydrogen bonding as an acceptor and slightly alters the conformational preferences of the molecule compared to a trifluoromethyl group. These subtle differences can lead to significant changes in biological activity.

SAR of Dichlorinated and Trifluoromethylated Aryl Ethers

The presence of two chlorine atoms on the phenyl ring of 3,5-Dichloro-4-(trifluoromethoxy)phenol is another critical structural feature. Halogen atoms, particularly chlorine, can modulate a compound's lipophilicity, metabolic stability, and binding interactions. In the context of aryl ethers, the interplay between the dichlorination pattern and the trifluoromethylated group is a key area of SAR exploration.

Research on related dichlorinated aryl ethers has provided insights into the role of the chlorine atoms. For example, studies on dichlorinated allyloxy-phenol derivatives have been conducted to explore their insecticidal activities. While not a direct analog, this research underscores the importance of the dichloro-substitution pattern in determining biological effects.

Furthermore, the combination of dichlorination and trifluoromethylation in aryl ethers can lead to compounds with unique properties. The electron-withdrawing nature of both the chlorine atoms and the trifluoromethoxy group can significantly impact the pKa of the phenolic hydroxyl group, influencing its ionization state at physiological pH and its ability to act as a hydrogen bond donor.

Rational Design Principles for Modifying 3,5-Dichloro-4-(trifluoromethoxy)phenol Analogs in Academic Research

The rational design of analogs of 3,5-Dichloro-4-(trifluoromethoxy)phenol in an academic research setting is guided by several key principles aimed at optimizing biological activity, selectivity, and drug-like properties. nih.gov This process often begins with a known bioactive molecule, or "lead compound," and involves systematic modifications to its structure to enhance its therapeutic potential. researchgate.net

One fundamental principle is the use of bioisosterism , where a functional group is replaced by another group with similar physical or chemical properties to improve the compound's characteristics. For 3,5-Dichloro-4-(trifluoromethoxy)phenol, a potential bioisosteric replacement for the phenolic hydroxyl group could be a hydroxamic acid or a tetrazole, which can mimic the hydrogen bonding capabilities of the hydroxyl group while potentially altering metabolic stability.

Another key principle is conformational restriction . By introducing rigid structural elements, the number of accessible conformations of the molecule is reduced. This can lead to a higher affinity for the target receptor by minimizing the entropic penalty of binding. For instance, incorporating the phenol ring into a bicyclic system could lock it into a specific orientation, potentially enhancing its interaction with a biological target.

Structure-based drug design is a powerful rational design approach that relies on the three-dimensional structure of the target protein. If the target of 3,5-Dichloro-4-(trifluoromethoxy)phenol is known, computational docking studies can be used to predict how analogs will bind to the active site. This allows for the design of modifications that are predicted to improve binding affinity and selectivity. For example, if the binding pocket has a specific hydrophobic region, extending a substituent on the phenyl ring could be designed to occupy that pocket and increase potency.

The modification of existing lead compounds is a common strategy in rational drug design. researchgate.net This can involve:

Homologation: Increasing the length of an alkyl chain to probe for additional hydrophobic interactions.

Ring expansion or contraction: Altering the size of a cyclic part of the molecule to optimize fit within a binding site.

Introduction of new functional groups: Adding groups that can form specific interactions, such as hydrogen bonds or salt bridges, with the target.

Mechanistic Investigations of 3,5 Dichloro 4 Trifluoromethoxy Phenol and Its Analogues in Model Systems

In Vitro Biochemical Studies of Enzymatic Interactions

In vitro studies using model systems are crucial for elucidating the metabolic fate and enzymatic interactions of chemical compounds. While direct studies on 3,5-Dichloro-4-(trifluoromethoxy)phenol are not available in the reviewed literature, research on analogues like 4-TFMP provides a foundational understanding of potential biotransformation pathways.

Research using precision-cut rat liver slices has shed light on the biotransformation of 4-TFMP. In this cellular model, 4-TFMP was found to undergo spontaneous hydrolysis in aqueous buffer at physiological pH. nih.gov This reaction proceeds through a reactive quinone methide intermediate to form 4-hydroxybenzoic acid. nih.gov

A key biotransformation pathway observed for 4-TFMP involves conjugation with glutathione (B108866) (GSH), a critical endogenous antioxidant. The reactive quinone methide intermediate can be trapped by glutathione. nih.gov Analysis of the resulting glutathione adduct revealed a significant structural change: the loss of all fluorine atoms from the trifluoromethyl group and the formation of a cresol (B1669610) derivative, with the glutathione moiety attached to a benzylic carbonyl group. nih.gov At lower ratios of the alkylphenol to glutathione, this conjugate was the primary product identified. nih.gov

Table 1: Identified Metabolites and Transformation Products of 4-(Trifluoromethyl)phenol (B195918) in an In Vitro Model

| Precursor Compound | Identified Product/Intermediate | Description of Pathway |

| 4-(Trifluoromethyl)phenol | Quinone Methide | Reactive intermediate formed via spontaneous hydrolysis. nih.gov |

| 4-(Trifluoromethyl)phenol | 4-Hydroxybenzoic Acid | Formed from the hydrolysis of the quinone methide intermediate. nih.gov |

| 4-(Trifluoromethyl)phenol | Glutathione Conjugate | Formed by the reaction of the quinone methide intermediate with glutathione, resulting in the loss of fluorine atoms. nih.gov |

Cytochrome P450 (P450) enzymes are a major family of catalysts involved in the phase I metabolism of a wide array of xenobiotics, including phenolic compounds. nih.gov These enzymes typically catalyze oxidative reactions, such as hydroxylation, to increase the water solubility of compounds and facilitate their excretion. nih.gov For halogenated aromatic compounds, P450-mediated monooxygenation can lead to the formation of reactive intermediates. For instance, the P450-catalyzed conversion of pentafluorophenol (B44920) results in the formation of a reactive tetrafluorobenzoquinone derivative as the primary product. osti.gov

In the case of 4-TFMP, studies in rat liver slices suggest that its cytotoxicity is primarily due to spontaneous hydrolysis to a reactive quinone methide, rather than direct enzymatic bioactivation. nih.gov However, this does not preclude the involvement of enzyme systems in the metabolism of the parent compound or its metabolites. For many phenolic compounds, P450 enzymes play a critical role. researchgate.netresearchgate.net Furthermore, enzymes such as glutathione S-transferases (GSTs) are essential in phase II metabolism, catalyzing the conjugation of reactive intermediates with glutathione, as was observed with 4-TFMP. nih.gov The specific P450 isozymes that might be involved in the metabolism of 3,5-Dichloro-4-(trifluoromethoxy)phenol have not been identified.

Cellular and Subcellular Level Research on Compound Interactions

Understanding the interactions of a compound at the cellular and subcellular level is key to deciphering its mechanism of action. Studies with analogues provide a window into these potential interactions.

The reactive quinone methide intermediate formed from 4-TFMP has been shown to alkylate cellular macromolecules. nih.gov This covalent binding to essential proteins and other macromolecules is a likely contributor to its observed cytotoxicity.

A specific molecular target identified for 4-TFMP is the sulfhydryl-dependent enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). In vitro studies demonstrated that 4-TFMP inhibited the activity of purified GAPDH in a time- and concentration-dependent manner. This inhibition was directly correlated with a loss of thiol residues in the enzyme, which could be prevented by the co-addition of glutathione. nih.gov This finding suggests that the compound's reactivity towards sulfhydryl groups on proteins is a key mechanism of its cellular effects. nih.gov

Furthermore, the interaction of chlorinated phenols with transport proteins has been documented. Chlorinated derivatives of bisphenol A and nonylphenol have been shown to competitively bind to transthyretin, a transport protein for thyroid hormones. nih.gov This suggests that halogenated phenols like 3,5-Dichloro-4-(trifluoromethoxy)phenol could potentially interact with and disrupt the function of important transport proteins.

In studies with precision-cut rat liver slices, 4-TFMP demonstrated clear cytotoxicity. This was evidenced by a loss of intracellular potassium, a marker of compromised cell membrane integrity. nih.gov

A significant effect on cellular redox balance was also observed. Treatment with 4-TFMP led to a time- and concentration-dependent decrease in intracellular glutathione levels. nih.gov As glutathione is a primary defender against oxidative stress, its depletion can leave cells vulnerable to damage from reactive oxygen species. Concurrently, an increase in fluoride (B91410) ion levels was measured, consistent with the breakdown of the trifluoromethyl group during the formation of the glutathione conjugate. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling for Related Trifluoromethylated Compounds

Physiologically based pharmacokinetic (PBPK) modeling is a computational approach used to predict the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. nih.govmdpi.com These models integrate physicochemical data of the compound with physiological parameters of the species of interest to simulate the concentration of the chemical in various tissues over time. nih.gov

While a specific PBPK model for 3,5-Dichloro-4-(trifluoromethoxy)phenol has not been developed, PBPK models are valuable tools for understanding the kinetics of related halogenated aromatic hydrocarbons. nih.govresearchgate.net For instance, PBPK models have been developed for mixtures of dioxin-like compounds, which are also halogenated aromatic hydrocarbons, to predict their tissue distribution and internal burden. nih.gov Such models can account for complex interactions, including competitive metabolism and protein binding.

The inclusion of a trifluoromethyl group is known to enhance metabolic stability and lipophilicity, properties that significantly influence a compound's pharmacokinetic profile. ruhr-uni-bochum.de PBPK models for halogenated compounds often require detailed descriptions of partitioning into fatty tissues and can be used to perform interspecies extrapolation, for example, from canine studies to predict safe human exposure levels. nih.gov The development of a PBPK model for 3,5-Dichloro-4-(trifluoromethoxy)phenol would require experimentally determined parameters, such as tissue-blood partition coefficients and rates of metabolism.

Distribution and Metabolic Fate in Animal Models for Research Purposes

Detailed experimental data on the distribution and metabolic fate of 3,5-Dichloro-4-(trifluoromethoxy)phenol in animal models are not extensively documented in publicly available scientific literature. However, insights into its likely metabolic pathways can be inferred from studies on structurally related halogenated phenols. The metabolism of such compounds generally proceeds through phases designed to increase water solubility and facilitate excretion.

For phenolic compounds, a primary metabolic route involves conjugation reactions. Phase II metabolic processes are expected to play a significant role, with the phenolic hydroxyl group being a key site for enzymatic modification. The principal conjugation reactions for phenols in animal models are glucuronidation and sulfation. In glucuronidation, the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid to the hydroxyl group. In sulfation, sulfotransferases (SULTs) catalyze the addition of a sulfonate group. These processes result in the formation of more polar glucuronide and sulfate (B86663) conjugates, which can be more readily eliminated from the body, primarily through urine and to a lesser extent, bile.

Oxidative metabolism, a Phase I reaction mediated by cytochrome P450 (CYP) enzymes, may also occur. This could involve hydroxylation of the aromatic ring, although the existing electron-withdrawing chloro and trifluoromethoxy substituents may influence the susceptibility of the ring to further oxidation.

An analogue, bis(3,5-dichloro-2-hydroxyphenyl)-sulfoxide, has been studied, and its metabolism involves both oxidation and conjugation, with metabolites including catechols, glucuronates, and sulfates being identified. nih.gov This suggests that 3,5-Dichloro-4-(trifluoromethoxy)phenol could undergo similar biotransformations. The presence of chlorine atoms and the trifluoromethoxy group can significantly influence the rate and pathways of metabolism, potentially impacting the compound's biological half-life and distribution profile.

The lipophilicity of 3,5-Dichloro-4-(trifluoromethoxy)phenol, suggested by its halogenated and ether structure, would influence its distribution in the body. More lipophilic compounds tend to distribute into fatty tissues, which can lead to longer retention times. The specific distribution pattern would depend on various factors including blood flow to different organs and the compound's affinity for plasma proteins.

Table 1: Potential Metabolic Pathways for 3,5-Dichloro-4-(trifluoromethoxy)phenol in Animal Models

| Metabolic Phase | Reaction Type | Potential Metabolites | Enzymes Involved |

|---|---|---|---|

| Phase II | Glucuronidation | 3,5-Dichloro-4-(trifluoromethoxy)phenyl glucuronide | UGTs |

| Phase II | Sulfation | 3,5-Dichloro-4-(trifluoromethoxy)phenyl sulfate | SULTs |

| Phase I | Oxidation | Hydroxylated derivatives | CYPs |

Predictive Modeling for Compound Behavior in Biological Systems

In the absence of extensive empirical data, predictive modeling serves as a valuable tool for estimating the behavior of chemical compounds within biological systems. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models are a prominent computational approach used to predict the biological activity and physicochemical properties of chemicals based on their molecular structure. protoqsar.comneovarsity.org These models establish a mathematical relationship between the chemical structure and a specific endpoint, such as metabolic rate, receptor binding affinity, or toxicity. conicet.gov.ar

For a compound like 3,5-Dichloro-4-(trifluoromethoxy)phenol, QSAR models can be developed to predict its absorption, distribution, metabolism, and excretion (ADME) properties. conicet.gov.ar The development of a QSAR model involves characterizing the molecule using numerical parameters known as molecular descriptors. protoqsar.com These descriptors quantify various aspects of the molecule's structure.

1D Descriptors: Simple properties such as molecular weight and atom counts. neovarsity.org

2D Descriptors: Information about the connectivity of atoms, including topological indices and molecular fingerprints. neovarsity.org

3D Descriptors: Parameters related to the three-dimensional shape and electronic properties of the molecule, such as molecular volume and electrostatic potential surfaces. neovarsity.orgnih.gov

For halogenated phenols, specific descriptors that account for the influence of halogen atoms on lipophilicity, electronic charge distribution, and steric hindrance are particularly important. nih.gov The trifluoromethoxy group, with its strong electron-withdrawing nature, would also be a critical feature to model accurately. nih.gov

Predictive models for endocrine disruption potential, for instance, have been developed for halogenated bisphenols, which are structurally analogous to the compound of interest. nih.gov These in silico models use calculated affinities for various nuclear receptors to predict potential endocrine activities. nih.gov Such approaches could be applied to 3,5-Dichloro-4-(trifluoromethoxy)phenol to screen for potential biological interactions.

The process of building a predictive model typically involves:

Data Collection: Assembling a training set of structurally diverse compounds with known experimental data for the property of interest.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the training set.

Model Building: Using statistical methods or machine learning algorithms to identify the descriptors that best correlate with the observed activity and to construct a predictive equation.

Model Validation: Assessing the predictive power of the model using an independent test set of compounds that were not used in model development. nih.govmdpi.com

The utility of these models lies in their ability to prioritize compounds for further experimental testing and to gain insights into the structural features that drive a particular biological effect, thereby reducing the reliance on animal testing for research purposes. protoqsar.com

Table 2: Examples of Molecular Descriptors for Predictive Modeling

| Descriptor Class | Specific Descriptor Example | Property Represented |

|---|---|---|

| Physicochemical | LogP | Lipophilicity / Hydrophobicity |

| Topological | Wiener Index | Molecular branching |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |

Environmental Fate and Degradation Research on 3,5 Dichloro 4 Trifluoromethoxy Phenol Analogs

Photodegradation Mechanisms in Aquatic and Terrestrial Environments

Photodegradation, the breakdown of compounds by light, is a primary mechanism for the transformation of many organic pollutants in the environment. For aromatic compounds, this process is often initiated by the absorption of ultraviolet (UV) radiation.

UV radiation, particularly the UV-B portion of the solar spectrum, plays a critical role in the degradation of halogenated and trifluoromethyl-substituted phenols in aqueous environments. The stability of these compounds is significantly influenced by their molecular structure and the presence of photosensitizing agents in the water.

| Compound Class | Key Findings on UV Stability | Influencing Factors | Reference |

| Trifluoromethylphenols | Undergo self-sensitized photolysis, leading to degradation. Mediated by reactive oxygen species (ROS). | pH, presence of ROS (singlet oxygen, hydroxyl radicals). | acs.orgchemrxiv.org |

| Chlorinated Phenols | UV radiation induces dehalogenation and transformation into smaller oligomers. | Degree of halogenation, presence of catalysts (e.g., HRP), pH. | nih.gov |

| Pentahalogenated Phenols | Transformation of up to 96-97% can be achieved with UV-initiated enzymatic processes. | Treatment time, presence of enzymes, initial substrate. | nih.gov |

A significant concern with the degradation of compounds containing a trifluoromethyl (−CF₃) or trifluoromethoxy (−OCF₃) group is the potential formation of trifluoroacetic acid (TFA). TFA is a highly stable and mobile compound in aquatic environments, making it a persistent terminal degradation product. wikipedia.org

Studies on the aqueous photochemistry of 4-(trifluoromethyl)phenol (B195918) (4-TFMP), a structural analog, have confirmed the formation of TFA. acs.orgchemrxiv.org The mechanism involves multiple oxidative additions to the aromatic ring, mediated by ROS, which ultimately leads to ring cleavage and the release of the trifluoromethyl group, which is then converted to TFA. acs.orgchemrxiv.org The yield of TFA can be significantly affected by the pH of the water. For 4-TFMP, TFA formation was found to be more pronounced under acidic conditions compared to alkaline conditions. acs.orgchemrxiv.org Besides TFA, other photochemical reactions can lead to products of defluorination and dimerization. acs.orgchemrxiv.org

| Precursor Compound (Analog) | Condition | TFA Yield | Key Mechanistic Insight | Reference |

| 4-(Trifluoromethyl)phenol | UV-B, Acidic pH | Up to 9.2% | Mediated by singlet oxygen and hydroxyl radicals, involving oxidative ring cleavage. | acs.orgchemrxiv.org |

| 4-(Trifluoromethyl)phenol | UV-B, Alkaline pH | 1.3% | Reaction pathway is pH-dependent. | acs.orgchemrxiv.org |

Microbial Degradation Pathways

Microbial biotransformation is a key process that determines the environmental persistence of many organic pollutants. Bacteria and fungi have evolved diverse enzymatic systems to break down complex chemical structures, including halogenated phenols.

The degradation of halogenated phenols by microorganisms can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the pathways differ significantly. researchgate.netfrontiersin.org

Aerobic degradation typically involves the action of oxygenase enzymes. nih.gov The process is often initiated by hydroxylation of the aromatic ring, replacing a chlorine atom with a hydroxyl group. For example, the degradation of 2,4-dichlorophenoxyacetate (B1228070) (2,4-D) proceeds through the formation of 2,4-dichlorophenol (B122985) (2,4-DCP), which is then hydroxylated to form 3,5-dichlorocatechol. nih.gov This catechol intermediate subsequently undergoes ortho-cleavage of the aromatic ring, breaking it down into smaller, more readily metabolized organic acids that can enter central metabolic cycles like the Krebs cycle. nih.govresearchgate.net

Anaerobic degradation , conversely, often begins with reductive dehalogenation. nih.gov In this process, the halogenated phenol (B47542) is used as an electron acceptor, and chlorine atoms are sequentially removed and replaced with hydrogen atoms. nih.gov This process, also known as halorespiration, has been observed in various bacterial species, such as Desulfitobacterium. nih.gov For highly chlorinated phenols like pentachlorophenol (B1679276) (PCP), anaerobic pathways can sequentially remove chlorine atoms, leading to less chlorinated phenols, and eventually to phenol itself, which can then be mineralized to methane (B114726) and carbon dioxide by a microbial consortium. nih.gov The rate of anaerobic degradation is generally slower than aerobic processes. frontiersin.org

| Condition | Initial Step | Key Enzymes/Processes | Common Intermediates | Final Products | Reference |

| Aerobic | Hydroxylation | Monooxygenases, Dioxygenases | Chlorocatechols, Hydroquinones | CO₂, H₂O, Chloride ions | researchgate.netnih.gov |

| Anaerobic | Reductive Dehalogenation | Dehalogenases (Halorespiration) | Less-chlorinated phenols, Phenol | CH₄, CO₂, Chloride ions | nih.govnih.gov |

The stepwise nature of microbial degradation leads to the formation of various intermediate metabolites. Identifying these products is crucial for understanding the complete degradation pathway and assessing any potential transient toxicity.

In the aerobic degradation of chlorinated phenols, key metabolites include chlorinated hydroquinones and chlorocatechols. nih.gov For instance, the degradation of pentachlorophenol (PCP) by Sphingomonas chlorophenolicum proceeds through the formation of tetrachlorohydroquinone (B164984) (TeCHQ), which is then sequentially dehalogenated to 2,6-dichlorohydroquinone. nih.gov

Under anaerobic conditions, the primary metabolites are a series of progressively less-chlorinated phenols. The degradation of PCP, for example, can yield 3,4,5-trichlorophenol (B165643) and subsequently 3,5-dichlorophenol (B58162), which is a close analog to the compound of interest. nih.gov Further dehalogenation leads to 3-chlorophenol (B135607) and finally phenol. nih.gov In the case of the pesticide chlorpyrifos, a major metabolite is 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which is itself persistent but can be further degraded by certain fungal strains. plos.org

| Parent Compound (Analog) | Condition | Identified Metabolites | Reference |

| Pentachlorophenol (PCP) | Aerobic | Tetrachlorohydroquinone (TeCHQ), 2,6-Dichlorohydroquinone | nih.gov |

| Pentachlorophenol (PCP) | Anaerobic | 3,4,5-Trichlorophenol, 3,5-Dichlorophenol, 3-Chlorophenol, Phenol | nih.gov |

| 2,4-Dichlorophenoxyacetate (2,4-D) | Aerobic | 2,4-Dichlorophenol (2,4-DCP), 3,5-Dichlorocatechol, 2,4-Dichloromuconic acid | nih.gov |

| Chlorpyrifos | Aerobic (Fungal) | 3,5,6-Trichloro-2-pyridinol (TCP) | plos.org |

Hydrolytic Stability and Chemical Degradation

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of a compound to hydrolysis is an important factor in its environmental persistence, particularly in aquatic systems.

The hydrolytic stability of substituted phenols can vary greatly depending on the nature and position of the substituents on the aromatic ring. For many chlorinated phenols, hydrolysis under typical environmental pH and temperature conditions is a slow process. However, the presence of a trifluoromethyl group can significantly alter a molecule's reactivity.

Research on 4-trifluoromethylphenol (4-TFMP) has shown that it can spontaneously hydrolyze in aqueous buffer at physiological pH. nih.gov This degradation does not require microbial or photochemical action. The proposed mechanism involves the formation of a highly reactive quinone methide intermediate, which subsequently reacts with water to form 4-hydroxybenzoic acid. nih.gov During this hydrolysis, all three fluorine atoms are lost from the trifluoromethyl group. nih.gov This reactivity is attributed to the electron-withdrawing nature of the trifluoromethyl group, which facilitates the formation of the intermediate. It is plausible that analogs like 3,5-dichloro-4-(trifluoromethoxy)phenol could also be susceptible to hydrolysis, although the presence of two chlorine atoms and the oxygen bridge in the trifluoromethoxy group would modulate this reactivity. Synthetic procedures for related compounds sometimes utilize hydrolysis steps at elevated temperatures (e.g., 75-85 °C), suggesting that the compounds are generally stable at ambient environmental temperatures but can be degraded under more forceful conditions. google.com

Environmental Persistence and Mobility Assessments

The persistence and mobility of a chemical in the environment determine its potential for long-range transport and the likelihood of it reaching sensitive receptors. These characteristics are governed by the compound's partitioning behavior between different environmental compartments, such as soil, water, and air.

The mobility of organic compounds in soil is largely controlled by their adsorption to soil particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this adsorption. A higher Koc value indicates stronger adsorption to soil organic matter and consequently lower mobility. For neutral hydrophobic organic compounds, Koc is often directly proportional to the amount of organic matter in the soil. ecetoc.org

While no specific Koc value for 3,5-Dichloro-4-(trifluoromethoxy)phenol is available, data for analogous dichlorophenols can provide an estimate. For example, 2,3-dichlorophenol (B42519) has a measured average Koc of 426 in lake and river sediments, suggesting moderate mobility in soil. nih.gov The Koc for a given compound can be estimated from its octanol-water partition coefficient (Kow). ecetoc.orgd-nb.inforesearchgate.net Given the presence of both hydrophobic (dichloro- (B11748278) and trifluoromethoxy- groups) and a polar (hydroxyl) functional group, the soil adsorption of 3,5-Dichloro-4-(trifluoromethoxy)phenol is expected to be significant, likely leading to low to moderate mobility. The pKa of the phenolic hydroxyl group will also influence its adsorption, as the anionic form of the molecule at higher pH values is generally less strongly adsorbed to soil organic carbon than the neutral form. nih.gov

Table 2: Soil Organic Carbon-Water Partition Coefficients (Koc) for Dichlorophenol Analogs

| Compound | Koc (L/kg) | Mobility Class | Reference |

| 2,3-Dichlorophenol | 426 (average) | Moderate | nih.gov |

| 3,4-Dichlorophenol | Estimated to have low mobility | Low | nih.gov |

This table presents available Koc values for dichlorophenol analogs to infer the potential soil mobility of 3,5-Dichloro-4-(trifluoromethoxy)phenol.

Volatilization: The tendency of a chemical to volatilize from water or moist soil surfaces is described by its Henry's Law constant. A higher Henry's Law constant indicates a greater tendency for the compound to partition from the aqueous phase to the gas phase. For 3,4-dichlorophenol, the estimated Henry's Law constant is 4.77 x 10⁻⁷ atm-m³/mol, which suggests that volatilization from water surfaces is expected to be a slow process. nih.gov Similarly, for 2,3-dichlorophenol, the estimated Henry's Law constant of 3.46 x 10⁻⁶ atm-m³/mol also indicates that volatilization from water will occur, but not rapidly. nih.gov Based on these analogs, 3,5-Dichloro-4-(trifluoromethoxy)phenol is not expected to be highly volatile from aqueous environments. Volatilization from dry soil surfaces is predicted to be negligible based on the estimated vapor pressure of its analogs. nih.govnih.gov

Bioconcentration: Bioconcentration is the process by which a chemical is absorbed by an organism from the surrounding environment, leading to a higher concentration in the organism than in the environment. The bioconcentration factor (BCF) is a measure of this potential. For many organic compounds, there is a strong correlation between the BCF and the octanol-water partition coefficient (log Kow), a measure of a chemical's hydrophobicity. scilit.com

Fluorinated pesticides, particularly those containing trifluoromethyl and trifluoromethoxy groups, are a growing class of agrochemicals, and there is a need for more research into their bioaccumulation potential. acs.org While a specific BCF for 3,5-Dichloro-4-(trifluoromethoxy)phenol has not been determined, its structure, containing both chlorine and a trifluoromethoxy group, suggests a degree of lipophilicity that could lead to bioconcentration in aquatic organisms. researchgate.netnih.gov The presence of these halogenated groups would likely increase its hydrophobicity compared to unsubstituted phenol. However, the presence of the hydroxyl group may slightly decrease its lipophilicity. Therefore, a moderate potential for bioconcentration is anticipated, but experimental data is needed for a definitive assessment.

Advanced Analytical Methodologies for Characterizing 3,5 Dichloro 4 Trifluoromethoxy Phenol

Chromatographic Techniques for Separation and Identification

Chromatography is an essential tool for separating 3,5-dichloro-4-(trifluoromethoxy)phenol from reaction mixtures, impurities, or environmental matrices. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation and quantification of phenolic compounds. For a molecule like 3,5-dichloro-4-(trifluoromethoxy)phenol, a reverse-phase (RP) setup is typically the method of choice. sielc.com

In RP-HPLC, a nonpolar stationary phase, commonly a C18 (octadecylsilane) column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A typical mobile phase for analyzing substituted phenols consists of a gradient mixture of acetonitrile (B52724) and water, often with a small amount of acid, such as formic acid or phosphoric acid, to ensure the phenol (B47542) is in its protonated state, which improves peak shape and retention time consistency. sielc.comsielc.com UPLC systems, which use columns with smaller particle sizes (typically <2 µm), offer significantly faster analysis times and greater resolution compared to traditional HPLC. sielc.com

Detection is commonly achieved using a UV-Vis detector, as the aromatic ring of the phenol absorbs ultraviolet light. The specific wavelength for detection would be optimized for maximum absorbance, likely in the range of 270-280 nm for a substituted phenol. For enhanced sensitivity and selectivity, especially in complex matrices, pre-column derivatization with a UV-absorbing or fluorescent agent can be employed, although this adds a step to the sample preparation process. scirp.org

Table 1: Illustrative HPLC/UPLC Parameters for Analysis of Substituted Phenols

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 150 x 3.0 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile / Water (with 0.1% Formic Acid) | Elutes the compound from the column. |

| Flow Rate | 0.5 - 1.0 mL/min (HPLC); 0.2 - 0.5 mL/min (UPLC) | Controls the speed of the separation. |

| Detection | UV at ~280 nm | Quantifies the analyte based on UV absorbance. |

| Injection Volume | 5 - 20 µL | Introduces the sample into the system. |

Gas Chromatography (GC) is a highly effective technique for separating volatile and thermally stable compounds. Phenols, however, can exhibit poor chromatographic behavior due to the polar hydroxyl group, which can lead to peak tailing and interaction with the GC column. jfda-online.com To overcome these issues, 3,5-dichloro-4-(trifluoromethoxy)phenol is typically converted into a more volatile and less polar derivative before analysis. sigmaaldrich.comsettek.com

Common derivatization strategies for phenols include:

Silylation: Reaction with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com

Alkylation/Etherification: Conversion of the phenol to an ether, for example, by methylation with diazomethane (B1218177) or by forming a pentafluorobenzyl (PFB) ether using α-bromo-2,3,4,5,6-penta-fluorotoluene (PFBBr). settek.comepa.gov

Once derivatized, the compound can be analyzed on a low- to mid-polarity capillary column, such as a DB-5 (5% phenyl-polysiloxane). epa.gov An electron capture detector (ECD) is highly sensitive to halogenated compounds and would be suitable for detecting the PFB ether derivative, while a flame ionization detector (FID) or a mass spectrometer (MS) can also be used. epa.gov

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopy provides detailed information about the molecular structure and is used to confirm the identity of the synthesized compound.

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum of 3,5-dichloro-4-(trifluoromethoxy)phenol is expected to be relatively simple. The two protons on the aromatic ring are chemically equivalent and should appear as a singlet in the aromatic region (typically δ 7.0-8.0 ppm). The single proton of the hydroxyl group will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, one would expect to see distinct signals for the carbon bearing the hydroxyl group, the two carbons bearing the chlorine atoms, the carbon attached to the trifluoromethoxy group, the two carbons bearing protons, and the carbon of the trifluoromethoxy group itself. The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. The trifluoromethoxy (-OCF₃) group is expected to show a single sharp resonance in the ¹⁹F NMR spectrum. rsc.org The chemical shift of this peak provides a characteristic fingerprint for the trifluoromethoxy moiety. nih.gov

Table 2: Predicted NMR Spectral Features for 3,5-Dichloro-4-(trifluoromethoxy)phenol

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 7.0 - 7.5 | Singlet | Ar-H |

| Variable | Broad Singlet | OH | |

| ¹³C | ~ 150 - 160 | Singlet | C -OH |

| ~ 140 - 150 | Quartet (due to C-F coupling) | C -OCF₃ | |

| ~ 120 - 130 | Singlet | C -Cl | |

| ~ 115 - 125 | Singlet | C -H | |

| ~ 120 | Quartet (¹JCF ≈ 250-300 Hz) | -OC F₃ |

| ¹⁹F | ~ -55 to -65 | Singlet | -OCF₃ |

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. In electron ionization (EI) MS, the molecular ion peak ([M]⁺˙) would be observed, confirming the molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms, showing [M]⁺˙, [M+2]⁺˙, and [M+4]⁺˙ peaks in an approximate ratio of 9:6:1.

The fragmentation pattern provides a "molecular fingerprint." For 3,5-dichloro-4-(trifluoromethoxy)phenol, key fragmentation pathways could include the loss of a chlorine atom ([M-Cl]⁺), loss of the trifluoromethoxy group ([M-OCF₃]⁺), or loss of a formyl radical ([M-CHO]⁺) after rearrangement. docbrown.infoyoutube.com

Tandem mass spectrometry (MS/MS) offers even greater structural detail and specificity. biocompare.comresearchgate.net In this technique, the molecular ion is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. imreblank.ch This allows for the confirmation of specific structural motifs and is invaluable for identifying the compound in complex mixtures with high confidence. For example, selecting the [M-H]⁻ ion at m/z 245 in negative ion mode and fragmenting it would yield specific product ions confirming the connectivity of the atoms.

IR and UV-Vis spectroscopy provide information about the functional groups present in the molecule and its electronic transitions.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the molecule's functional groups. Key expected peaks include a broad O-H stretching band around 3200-3600 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and a C-O stretching vibration around 1200-1300 cm⁻¹. Crucially, the trifluoromethoxy group would give rise to very strong C-F stretching absorptions, typically in the 1100-1200 cm⁻¹ range. The C-Cl bonds would show stretching vibrations in the fingerprint region, usually between 600 and 800 cm⁻¹. nist.gov

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, is characterized by absorption bands resulting from π→π* electronic transitions within the benzene (B151609) ring. For a substituted phenol, one would expect to see a primary absorption maximum (λmax) around 270-280 nm, with a potential shoulder or a second band near 220 nm. The exact position and intensity of these bands are influenced by the chlorine and trifluoromethoxy substituents on the aromatic ring.

Method Validation and Performance Metrics in Research Applications

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. It involves a series of experiments designed to evaluate the performance and reliability of the method. For the analysis of 3,5-Dichloro-4-(trifluoromethoxy)phenol, this would typically involve assessing key performance metrics as outlined by international guidelines.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics of a quantitative analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Several approaches can be used to determine LOD and LOQ, including methods based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. For the S/N method, an LOD is often established at a ratio of 3:1, while the LOQ is typically set at a 10:1 ratio.

The table below provides an illustrative example of potential LOD and LOQ values for halogenated phenols in different matrices, which could be analogous to what might be expected for 3,5-Dichloro-4-(trifluoromethoxy)phenol.

Table 1: Illustrative Limits of Detection (LOD) and Quantification (LOQ) for Halogenated Phenols in Different Matrices

| Analytical Technique | Matrix | LOD (µg/L) | LOQ (µg/L) |

|---|---|---|---|

| GC-MS | Water | 0.01 - 0.5 | 0.03 - 1.5 |

| HPLC-UV | Soil Extract | 0.5 - 5.0 | 1.5 - 15.0 |

Note: These values are examples for illustrative purposes and are not specific to 3,5-Dichloro-4-(trifluoromethoxy)phenol.

A comprehensive method validation for 3,5-Dichloro-4-(trifluoromethoxy)phenol would also include rigorous assessments of specificity, accuracy, linearity, and precision.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by analyzing blank matrix samples and spiked samples to ensure no interfering peaks are present at the retention time of the target analyte.

Accuracy refers to the closeness of the measured value to the true value. It is typically determined by performing recovery studies on samples spiked with a known concentration of the analyte. The results are expressed as a percentage of the known amount recovered.

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. This is assessed by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99.

Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

The following table presents hypothetical yet representative data for these validation parameters, as would be expected for a robust analytical method for a compound like 3,5-Dichloro-4-(trifluoromethoxy)phenol.

Table 2: Illustrative Method Validation Performance Data for the Analysis of a Dichlorinated Phenolic Compound

| Parameter | Acceptance Criteria | Illustrative Result |

|---|---|---|

| Specificity | No interference at the retention time of the analyte | Complies |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Linear Range (µg/L) | Dependent on application | 0.1 - 100 |

| Accuracy (% Recovery) | 80 - 120% | 95.5% |

| Precision (RSD) | ||

| - Repeatability (Intra-day) | < 15% | 6.8% |

Note: This table provides example data for illustrative purposes and is not based on actual experimental results for 3,5-Dichloro-4-(trifluoromethoxy)phenol.

Sample Preparation Strategies for Diverse Research Matrices (e.g., QuEChERS, Extraction)

The choice of sample preparation technique is critical for the successful analysis of 3,5-Dichloro-4-(trifluoromethoxy)phenol, as it aims to isolate the analyte from complex matrices, remove interferences, and concentrate it to a level suitable for detection.

A widely used and effective sample preparation method for a variety of matrices, including soil, food, and water, is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The QuEChERS approach involves a two-step process: an extraction and partitioning step using a salt mixture and an organic solvent (typically acetonitrile), followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components. Different sorbents can be used in the d-SPE step depending on the nature of the matrix. For example, primary secondary amine (PSA) is used to remove organic acids, sugars, and fatty acids, while graphitized carbon black (GCB) can be used for pigment removal.

Traditional liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are also common techniques. LLE involves partitioning the analyte between two immiscible liquid phases, while SPE utilizes a solid sorbent to retain the analyte, which is then eluted with a suitable solvent. The choice of solvent and sorbent is crucial for achieving high extraction efficiency and selectivity for 3,5-Dichloro-4-(trifluoromethoxy)phenol.

The table below outlines a general QuEChERS procedure that could be adapted for the extraction of 3,5-Dichloro-4-(trifluoromethoxy)phenol from a soil matrix.

Table 3: Generalized QuEChERS Protocol for Extraction from Soil

| Step | Procedure |

|---|---|

| 1. Sample Homogenization | A representative soil sample (e.g., 10 g) is weighed into a centrifuge tube. |

| 2. Hydration | An appropriate amount of water is added to dry samples to ensure consistent extraction. |

| 3. Extraction | Acetonitrile is added, and the sample is vigorously shaken. |

| 4. Salting Out | A salt mixture (e.g., MgSO₄, NaCl) is added to induce phase separation. |

| 5. Centrifugation | The sample is centrifuged to separate the acetonitrile layer from the aqueous and solid phases. |

| 6. Dispersive SPE Cleanup | An aliquot of the acetonitrile extract is transferred to a tube containing d-SPE sorbents (e.g., PSA, C18) and shaken. |

| 7. Final Centrifugation | The mixture is centrifuged, and the supernatant is collected for analysis. |

Computational and Theoretical Investigations of 3,5 Dichloro 4 Trifluoromethoxy Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. However, specific studies applying these methods to 3,5-Dichloro-4-(trifluoromethoxy)phenol have not been identified in the current body of scientific literature.

Density Functional Theory (DFT) and Ab Initio Methods (Hartree-Fock, MP2)

A thorough search of scientific databases yielded no published research employing Density Functional Theory (DFT) or ab initio methods such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) to analyze 3,5-Dichloro-4-(trifluoromethoxy)phenol. Consequently, data regarding its optimized geometry, electronic energies, and other quantum chemical properties derived from these specific levels of theory are not available.

Analysis of Electronic Structure, Molecular Orbitals, and Electrostatic Potential

There is no available research detailing the electronic structure of 3,5-Dichloro-4-(trifluoromethoxy)phenol. As a result, information on its highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap is not documented. Similarly, electrostatic potential maps, which are crucial for predicting intermolecular interactions and reactive sites, have not been computationally generated or published for this compound.

Molecular Dynamics and Docking Simulations

Molecular dynamics and docking simulations are powerful tools for exploring the conformational landscape and potential biological interactions of a molecule. For 3,5-Dichloro-4-(trifluoromethoxy)phenol, such computational investigations appear to be absent from the literature.

Conformational Analysis and Intermolecular Interactions

No studies were found that performed conformational analysis of 3,5-Dichloro-4-(trifluoromethoxy)phenol. Therefore, there is no data on its stable conformers or the energy barriers between them. Furthermore, investigations into the non-covalent intermolecular interactions that this compound might form, such as hydrogen bonding or halogen bonding, have not been reported.

Binding Mode Predictions in Model Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. There are no published studies that have performed molecular docking simulations with 3,5-Dichloro-4-(trifluoromethoxy)phenol to predict its binding mode within any protein active sites or other model systems.

Spectroscopic Simulations and Vibrational Analysis

Computational simulations of spectra are invaluable for interpreting experimental data. However, for 3,5-Dichloro-4-(trifluoromethoxy)phenol, such theoretical analyses are not available. A search for simulated infrared (IR), Raman, or nuclear magnetic resonance (NMR) spectra based on computational methods yielded no results. Consequently, a theoretical vibrational analysis, which would assign calculated vibrational frequencies to specific molecular motions, has not been published for this molecule.

Prediction of Infrared and Raman Spectra

The prediction of infrared (IR) and Raman spectra for phenolic compounds is routinely performed using computational methods, most notably Density Functional Theory (DFT). These theoretical calculations provide a vibrational analysis of the molecule, yielding the frequencies and intensities of the IR and Raman active modes. For a molecule like 3,5-Dichloro-4-(trifluoromethoxy)phenol, a common approach involves optimizing the molecular geometry at a specific level of theory, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).

Following geometry optimization, harmonic vibrational frequencies are calculated. It is a known issue that such calculations can overestimate the vibrational frequencies compared to experimental values. This discrepancy arises from the neglect of anharmonicity in the theoretical model and the fact that calculations are often performed for a single molecule in the gaseous state, whereas experiments are typically conducted on solid or liquid samples. To correct for these systematic errors, the calculated frequencies are often scaled using empirical scaling factors.

The predicted spectra for related chlorinated and fluorinated phenols have shown that distinct vibrational modes can be assigned to specific functional groups within the molecule. For instance, the stretching vibration of the hydroxyl (-OH) group is typically observed in the high-frequency region of the IR spectrum. The carbon-chlorine (C-Cl), carbon-fluorine (C-F), and carbon-oxygen-carbon (C-O-C) stretching and bending vibrations associated with the trifluoromethoxy group and the dichlorinated phenyl ring would be predicted at specific lower frequency regions. The aromatic C-C stretching and C-H bending vibrations of the phenyl ring would also be identified.

A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a given normal mode of vibration. This allows for a clear and unambiguous assignment of the calculated vibrational frequencies.

Table 1: Illustrative Predicted Vibrational Frequencies and Assignments for a Substituted Phenol (B47542) (Example Data) This table is a representative example based on data for related compounds and does not represent actual data for 3,5-Dichloro-4-(trifluoromethoxy)phenol.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Assignment (PED) |

|---|---|---|

| ν(O-H) | 3550 | O-H stretching |

| ν(C-H) | 3100 | Aromatic C-H stretching |

| ν(C=C) | 1600 | Aromatic C=C stretching |

| δ(O-H) | 1450 | O-H in-plane bending |

| ν(C-O) | 1250 | C-O stretching (phenol) |

| ν(CF₃) | 1180 | CF₃ symmetric stretching |

| ν(C-O-C) | 1150 | C-O-C asymmetric stretching |

| ν(C-Cl) | 750 | C-Cl stretching |

Comparison with Experimental Spectroscopic Data

A crucial step in computational spectroscopy is the validation of the theoretical predictions against experimental data. The calculated IR and Raman spectra are compared with the experimentally recorded spectra. A good agreement between the predicted and observed vibrational frequencies, after appropriate scaling, confirms the accuracy of the computational model and the vibrational assignments.

For instance, in studies of similar halogenated phenols, the calculated vibrational frequencies using DFT methods have shown excellent correlation with experimental FT-IR and FT-Raman spectra. researchgate.net Any discrepancies between the theoretical and experimental results can often be attributed to intermolecular interactions in the solid state, such as hydrogen bonding, which are not fully accounted for in the gas-phase calculations of a single molecule. humanjournals.com

The comparison allows for a more confident interpretation of the experimental spectra. For example, overlapping bands in the experimental spectrum can be resolved and assigned based on the theoretical calculations. The relative intensities of the predicted IR and Raman bands can also be compared with the experimental spectra to aid in the assignment of vibrational modes.

Table 2: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies for a Substituted Phenol (Example Data) This table is a representative example based on data for related compounds and does not represent actual data for 3,5-Dichloro-4-(trifluoromethoxy)phenol.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental FT-IR Frequency (cm⁻¹) | Experimental FT-Raman Frequency (cm⁻¹) |

|---|---|---|---|

| ν(O-H) | 3550 | 3545 | - |

| ν(C=C) | 1600 | 1598 | 1602 |

| ν(CF₃) | 1180 | 1185 | 1182 |

| ν(C-Cl) | 750 | 752 | 755 |

Crystal Structure Analysis and Packing Arrangements of Related Compounds

For substituted phenols, the crystal packing is largely influenced by a combination of hydrogen bonding involving the hydroxyl group and other intermolecular interactions such as halogen bonding, π-π stacking, and van der Waals forces. In many phenolic structures, the hydroxyl group acts as a hydrogen bond donor, forming chains or more complex networks with acceptor atoms on neighboring molecules.

In compounds containing trifluoromethyl or trifluoromethoxy groups, C-H···F and F···F interactions can also play a role in the crystal packing. nih.gov Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This method maps the electron density to partition the crystal space into molecular volumes, allowing for a detailed analysis of the close contacts between neighboring molecules.

The presence of the two chlorine atoms and the trifluoromethoxy group would significantly influence the electrostatic potential of the molecule, directing the formation of specific intermolecular interactions and ultimately determining the crystal packing motif. The interplay between the hydrogen bonding of the phenol group and potential halogen bonding involving the chlorine atoms would be a key feature of its crystal structure.

Non Clinical and Research Applications of 3,5 Dichloro 4 Trifluoromethoxy Phenol and Its Derivatives

Chemical Building Blocks and Synthetic Intermediates in Research

The robust nature and defined reactivity of the 3,5-dichloro-4-(trifluoromethoxy)phenol framework make it an important intermediate in multi-step organic synthesis. Its derivatives serve as foundational units for constructing larger, more complex molecular architectures.

Derivatives of the 3,5-dichlorophenol (B58162) core are instrumental as building blocks in the synthesis of pharmacologically active molecules. A prominent example is the synthesis of Resmetirom (MGL-3196), a highly selective thyroid hormone receptor β (THR-β) agonist. uwb.edu.plnoctiluca.eu In the synthetic pathway leading to MGL-3196, a key intermediate is a molecule containing the 3,5-dichloro-4-aminophenoxy moiety. This structural unit, derived from the corresponding phenol (B47542), forms the central scaffold upon which the rest of the complex molecule is assembled. researchgate.net The 3,5-dichloro substitution pattern is critical for the molecule's ultimate biological activity and receptor selectivity. uwb.edu.pl

The general utility of 3,5-dihalo-salicylic acids (a related class of phenol derivatives) as intermediates is also demonstrated in the synthesis of other complex agents like Rafoxanide, a halogenated salicylanilide (B1680751) anthelmintic. researchgate.net This underscores the role of the dihalogenated phenol motif as a reliable and crucial starting point for constructing intricate organic compounds with specific functional properties.

In materials science, dihalophenols are valuable monomers for producing high-performance polymers such as poly(aryl ether ketones) (PEKEKs) and polycarbonates. uwb.edu.plessentialchemicalindustry.orgnih.gov The synthesis of these polymers often proceeds via a nucleophilic aromatic substitution polycondensation reaction, where the halogen atoms on the phenol derivative act as leaving groups.

While specific research detailing the use of 3,5-dichloro-4-(trifluoromethoxy)phenol as a monomer is not widely documented, its structural features suggest significant potential. The chlorine atoms can facilitate polymerization reactions, while the trifluoromethoxy (-OCF3) group is known to enhance key polymer properties. ep2-bayreuth.de The inclusion of fluorinated groups like -OCF3 can increase the thermal stability, chemical resistance, and solubility of the resulting polymer in organic solvents. ep2-bayreuth.de Furthermore, such modifications can lower the dielectric constant, a critical property for materials used in high-frequency and high-speed communication technologies. ep2-bayreuth.de

In the context of Organic Light-Emitting Diodes (OLEDs), the performance relies on complex organic molecules known as host materials. noctiluca.euresearchgate.net These materials, which form the emissive layer, often consist of stable aromatic structures like carbazole (B46965) and triazine derivatives. researchgate.net Although direct application of 3,5-dichloro-4-(trifluoromethoxy)phenol as an OLED host precursor is not established, the development of novel host materials is an active area of research where fluorinated phenyl ethers could offer advantages in thermal and morphological stability. noctiluca.eu

Development of Advanced Probes and Detection Systems for Research

The unique electronic properties of halogenated and fluorinated phenols provide a basis for their potential incorporation into sophisticated detection systems. However, the application of 3,5-dichloro-4-(trifluoromethoxy)phenol in this area is still emerging.

Fluorescent probes are indispensable tools for detecting reactive oxygen species (ROS), reactive nitrogen species (RNS), and other biologically important analytes with high sensitivity and spatiotemporal resolution. rsc.orginstras.com The design of these probes often involves a fluorophore linked to a reactive site. While many fluorescent probes utilize phenolic structures, and some well-known ROS indicators like 2′,7′-dichlorodihydrofluorescein (DCFH) contain a dichlorinated aromatic core, the use of 3,5-dichloro-4-(trifluoromethoxy)phenol as a direct precursor for such probes is not extensively documented in scientific literature. ep2-bayreuth.de The development of boronate-based probes, which can react with hydrogen peroxide to release a fluorescent phenol, represents a strategy where phenol derivatives are key components. mdpi.com

Chemical sensors and biosensors are devices that translate a chemical interaction into a measurable signal. The immobilization of specific recognition molecules onto a solid support is a common strategy for creating these sensors. mdpi.com Phenolic compounds, such as catechols, have been used as surface anchoring groups to attach polymers and other materials to sensor surfaces. While the 3,5-dichloro-4-(trifluoromethoxy)phenol structure possesses functionalities that could be adapted for sensor development, its specific use as a primary recognition element or building block for chemical or biosensors is not a prominent area of reported research.

Ligand Design and Receptor Interaction Studies in Non-clinical Models

The most significant research application of 3,5-dichloro-4-(trifluoromethoxy)phenol and its analogs is in the field of medicinal chemistry, specifically in the design of ligands for nuclear receptors. The 3,5-dihalo-phenyl motif has proven to be a privileged scaffold for modulating the activity of thyroid hormone receptors (TRs). noctiluca.euessentialchemicalindustry.org

TRs exist as two main subtypes, α and β, which regulate different physiological processes. noctiluca.eu Ligands that selectively target the β subtype are of high interest for treating metabolic disorders like dyslipidemia and nonalcoholic steatohepatitis (NASH), while avoiding the adverse cardiac effects associated with TRα activation. noctiluca.euresearchgate.net

The derivative MGL-3196 (Resmetirom) is a prime example of a potent and highly selective TR-β agonist built upon a 3,5-dichloro-phenyl core. uwb.edu.plnoctiluca.eu Research and structure-activity relationship (SAR) studies have demonstrated that the two chlorine atoms at the 3 and 5 positions of the phenyl ring are crucial for its high selectivity and efficacy. uwb.edu.pl Molecular modeling and in vitro functional assays show that this substitution pattern optimizes the ligand's interaction within the binding pocket of TR-β, leading to a 28-fold greater selectivity for TR-β over TR-α. uwb.edu.plnoctiluca.eu The optimization of this series involved modifying the substituent para to the ether linkage, with a cyanoazauracil group providing a significant improvement in both potency and selectivity compared to earlier acetic acid side chains. uwb.edu.pl